

challenges in working with NDI-091143

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NDI-091143

Cat. No.: B8088061

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Technical Support Center: NDI-091143

Welcome to the technical support center for **NDI-091143**. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing **NDI-091143** in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.

Quick Facts: NDI-091143

Property	Value	Reference
Target	ATP-citrate lyase (ACLY)	[1][2][3]
Mechanism	Allosteric Inhibitor	[4]
IC50	2.1 nM (ADP-Glo assay)	[2][5]
Ki	7.0 nM	[2][5]
Kd	2.2 nM	[6]
Molecular Weight	453.84 g/mol	[5]
Solubility	Soluble in DMSO (91 mg/mL)	[2][5]
Insoluble in water	[5]	

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of **NDI-091143**?

A1: **NDI-091143** is a potent and highly selective allosteric inhibitor of human ATP-citrate lyase (ACLY).[4] It binds to a hydrophobic cavity near the citrate-binding site, inducing a conformational change in the enzyme that indirectly blocks citrate binding and subsequent catalysis.[4]

Q2: What is the recommended solvent for preparing stock solutions of **NDI-091143**?

A2: **NDI-091143** is soluble in DMSO up to 91 mg/mL.[2][5] It is practically insoluble in water.[5] For optimal results, use fresh, moisture-free DMSO to prepare stock solutions.[5]

Q3: How should I store **NDI-091143** solutions?

A3: Powdered **NDI-091143** can be stored at -20°C for up to 3 years.[5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[5][6]

Q4: What are the main downstream effects of ACLY inhibition by **NDI-091143**?

A4: ACLY is a key enzyme that links glucose metabolism to the synthesis of fatty acids and cholesterol. Its inhibition by **NDI-091143** leads to a reduction in the cellular pool of acetyl-CoA, which in turn can decrease de novo lipogenesis and cholesterol synthesis.[7] Additionally, since acetyl-CoA is the acetyl donor for histone acetylation, **NDI-091143** can also impact gene expression through epigenetic modifications.[8]

Q5: Has **NDI-091143** shown efficacy in cellular and in vivo models?

A5: Yes, **NDI-091143** has demonstrated dose-dependent inhibition of clonogenic survival in bladder cancer cell lines.[5] In vivo formulations have been described, suggesting its use in animal studies.[5][6]

Troubleshooting Guide

Issue	Possible Cause	Recommendation
Inconsistent or no inhibitory effect observed.	Improper stock solution preparation or storage: NDI-091143 may have precipitated out of solution.	Ensure the compound is fully dissolved in fresh, anhydrous DMSO. Warm the solution gently (e.g., 37°C water bath) and sonicate if necessary to aid dissolution. [9] Store aliquots at -80°C to minimize freeze-thaw cycles. [5]
Allosteric mechanism considerations: The inhibitory effect of allosteric modulators can be influenced by substrate concentrations.	Be mindful of the concentrations of citrate, CoA, and ATP in your assay, as they can affect the binding and efficacy of NDI-091143.	
Cell permeability issues: The compound may not be efficiently entering the cells in your specific model.	While NDI-091143 is cell-permeable, its uptake can vary between cell lines. Consider performing a cell permeability assay or increasing the incubation time.	
High background signal in enzymatic assays.	Assay interference: Components in your assay buffer or sample may be interfering with the detection method.	Refer to the troubleshooting guide for your specific assay kit. Some common interfering substances include high concentrations of EDTA, ascorbic acid, and detergents. [10]
Unexpected off-target effects.	High compound concentration: At concentrations significantly above the IC ₅₀ , the risk of off-target activity increases.	Perform dose-response experiments to determine the optimal concentration for your specific assay and cell type. If off-target effects are suspected, consider using a lower concentration or a

structurally different ACLY inhibitor as a control.

Cell toxicity observed.

Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines.

Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%).

On-target toxicity: Inhibition of ACLY can lead to apoptosis in some cancer cell lines.[\[11\]](#)

This may be the desired effect in cancer studies. If not, consider reducing the concentration of NDI-091143 or the treatment duration.

Experimental Protocols

Protocol 1: Cell Viability and Clonogenic Survival Assay

This protocol is adapted from a study on bladder cancer cell lines.[\[5\]](#)

1. Cell Plating:

- Plate cells (e.g., T24 bladder cancer cells) in 6-well plates at a density of 500 cells per well.
- Allow cells to attach for 16 hours in a humidified incubator at 37°C and 5% CO₂.

2. Treatment with **NDI-091143**:

- Prepare a stock solution of **NDI-091143** in DMSO.
- Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range of 5-100 µM).
- Remove the medium from the attached cells and replace it with the medium containing **NDI-091143**. Include a vehicle control (DMSO) at the same final concentration as the highest **NDI-091143** treatment.

3. Incubation:

- Incubate the plates for 10-14 days, or until colonies are visible in the control wells.

4. Colony Staining and Quantification:

- Carefully wash the cells with PBS.
- Fix the colonies with 4% paraformaldehyde for 15 minutes at room temperature.
- Stain the colonies with 0.5% crystal violet solution for 20 minutes.
- Gently wash the plates with water and allow them to air dry.
- Count the number of colonies containing >50 cells.

Protocol 2: In Vitro Histone Acetylation Assay

This is a general protocol that can be adapted for use with **NDI-091143**.

1. Cell Culture and Treatment:

- Culture your cells of interest to the desired confluency.
- Treat the cells with **NDI-091143** at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

2. Histone Extraction:

- Harvest the cells and isolate the nuclei using a nuclear extraction buffer.
- Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H₂SO₄).
- Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
- Quantify the protein concentration of the histone extracts.

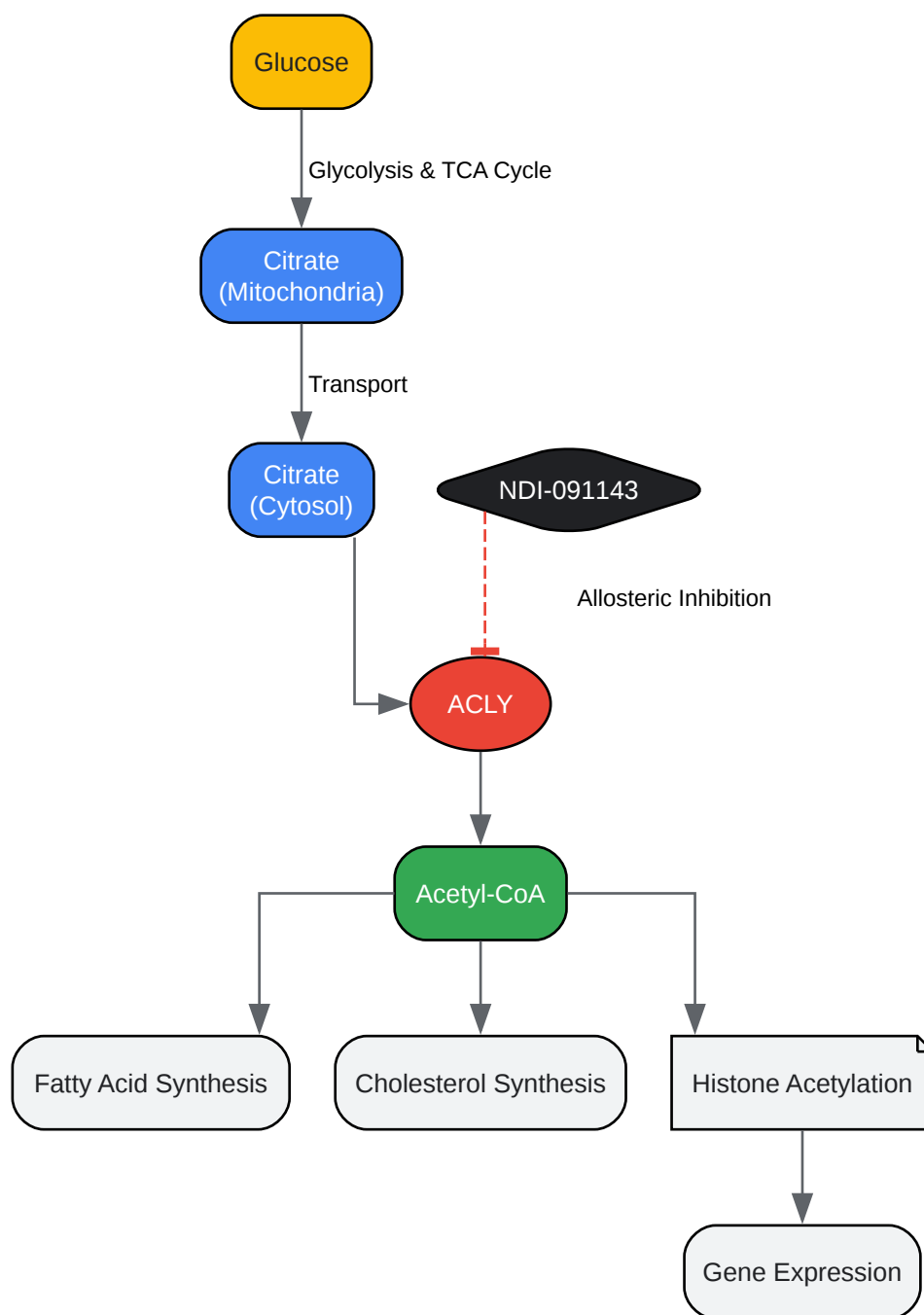
3. ELISA-based Quantification:

- Use a commercial histone acetylation ELISA kit (e.g., Abcam's Histone H3 Total Acetylation Detection Fast Kit).[\[12\]](#)

- Follow the manufacturer's instructions for coating the plate with histone extracts and standards.
- Use an antibody that recognizes acetylated histones, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
- Add the substrate and measure the absorbance or fluorescence.
- Calculate the amount of acetylated histones in your samples relative to the standard curve and normalize to the total amount of histone protein.

Visualizations

ACLY Signaling Pathway



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Caption: ACLY's central role in metabolism and its inhibition by **NDI-091143**.

Experimental Workflow: Clonogenic Survival Assay



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Caption: Workflow for assessing cell viability with **NDI-091143**.

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- To cite this document: BenchChem. [challenges in working with NDI-091143]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8088061#challenges-in-working-with-ndi-091143]

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